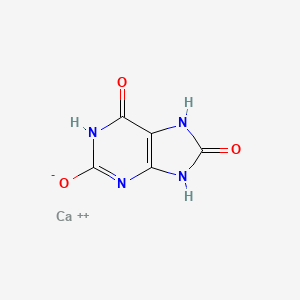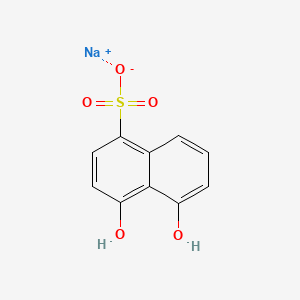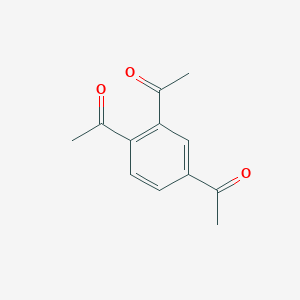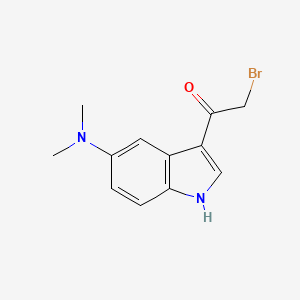![molecular formula C9H15Cl2N3O2Zn B13769183 zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride CAS No. 58270-08-9](/img/structure/B13769183.png)
zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: is a chemical compound with the molecular formula C9H15Cl2N3O2Zn and a molecular weight of 333.5 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with a cyano group, a dimethylbutylidene group, an amino group, and a N-methylcarbamate group, along with two chloride ions. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride involves several steps:
Synthetic Routes and Reaction Conditions: The compound is typically synthesized by reacting 5-cyano-2,2-dimethyl-1-butylidenamine with N-methylcarbamic acid chloride in the presence of zinc chloride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain the quality and consistency of the product.
Chemical Reactions Analysis
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where the chloride ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different nucleophiles.
Scientific Research Applications
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: In biological research, the compound is used to study the effects of zinc coordination complexes on cellular processes and enzyme activities.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent.
Industry: In industrial applications, the compound is used in the production of advanced materials, coatings, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: can be compared with other similar compounds:
Diethyl Malonate: Diethyl malonate is a diethyl ester of malonic acid, used in organic synthesis and as a precursor for various compounds. Unlike this compound, it does not contain a zinc ion or a cyano group.
Trifluorotoluene: Trifluorotoluene is an organic compound used as a solvent and intermediate in the production of pesticides and pharmaceuticals. It differs from this compound in its structure and chemical properties.
2-(2-(Dimethylamino)ethoxy)ethanol: This compound is a polyfunctional organic compound with a tertiary amine, ether, and hydroxyl functionality. It is used in various chemical reactions and differs significantly in structure and function from this compound.
Properties
CAS No. |
58270-08-9 |
|---|---|
Molecular Formula |
C9H15Cl2N3O2Zn |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride |
InChI |
InChI=1S/C9H15N3O2.2ClH.Zn/c1-9(2,5-4-6-10)7-12-14-8(13)11-3;;;/h7H,4-5H2,1-3H3,(H,11,13);2*1H;/q;;;+2/p-2 |
InChI Key |
RXGQHSNCQOJUIJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(CCC#N)C=NOC(=O)NC.[Cl-].[Cl-].[Zn+2] |
physical_description |
Zinc, dichloro(4,4-dimethyl-5((((methylamino) carbonyl)oxy)imino)pentanenitrile)-,(t-4)- appears as a solid. (EPA, 1998) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)








